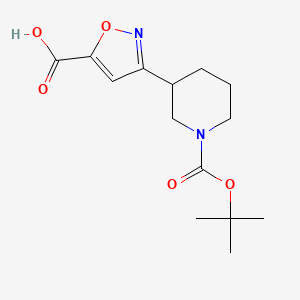
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde
概要
説明
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 4-hydroxy-3-trifluoromethylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.
類似化合物との比較
Similar Compounds
4-(2,2-Difluoroethoxy)-benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Trifluoromethylbenzaldehyde: Lacks the difluoroethoxy group, affecting its solubility and chemical behavior.
4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c11-9(12)5-17-8-2-1-6(4-16)3-7(8)10(13,14)15/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRZLYUJGMJTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
![2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid](/img/structure/B1401047.png)



![4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole](/img/structure/B1401054.png)

![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)





![4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1401068.png)
